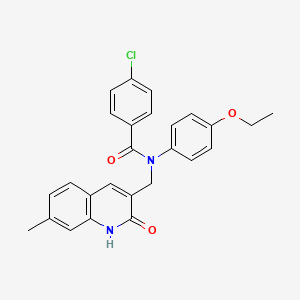
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known by its chemical name, C27H25ClN2O3, and has been the subject of several studies exploring its synthesis method, mechanism of action, biochemical and physiological effects, and future directions for research.
作用機序
The mechanism of action of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has not been fully elucidated. However, several studies have suggested that the compound may interact with certain cellular receptors or enzymes, leading to changes in cellular signaling pathways. These changes may ultimately result in the compound's observed effects on cellular function and behavior.
Biochemical and Physiological Effects:
Several studies have explored the biochemical and physiological effects of this compound. One study found that the compound can induce apoptosis, or programmed cell death, in certain cancer cells. Another study found that the compound can inhibit the growth and proliferation of certain bacteria, suggesting potential applications in antimicrobial therapy.
実験室実験の利点と制限
The advantages and limitations of using 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in lab experiments depend on the specific research question and experimental design. Some potential advantages of using the compound include its fluorescent properties, its potential therapeutic applications, and its ability to inhibit bacterial growth. However, some limitations may include the need for specialized equipment or expertise to synthesize and handle the compound, as well as potential toxicity or side effects associated with its use.
将来の方向性
Several future directions for research on 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide have been proposed. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer or other diseases. Another area of interest is the development of new fluorescent probes or imaging agents based on the structure of the compound. Additionally, further studies may be needed to fully elucidate the compound's mechanism of action and to explore its potential applications in other areas of scientific research.
合成法
The synthesis of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in several studies. One study found that the compound can be synthesized using a multi-step process involving the reaction of various chemical reagents, including 4-chlorobenzoyl chloride, 2-hydroxy-7-methylquinoline, and 4-ethoxyaniline. The reaction is typically carried out in the presence of a catalyst and under controlled conditions, such as a specific temperature and pressure.
科学的研究の応用
Several studies have explored the potential applications of 4-chloro-N-(4-ethoxyphenyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide in scientific research. One study found that the compound can be used as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. Another study explored the compound's potential as a therapeutic agent for the treatment of certain diseases, such as cancer.
特性
IUPAC Name |
4-chloro-N-(4-ethoxyphenyl)-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN2O3/c1-3-32-23-12-10-22(11-13-23)29(26(31)18-6-8-21(27)9-7-18)16-20-15-19-5-4-17(2)14-24(19)28-25(20)30/h4-15H,3,16H2,1-2H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONAXVFEOPZDPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)
![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)
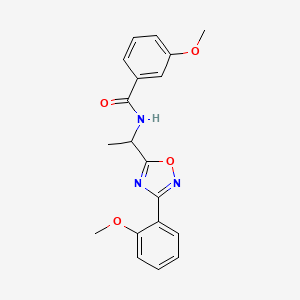


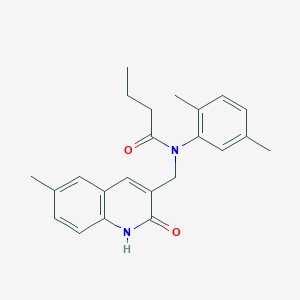

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
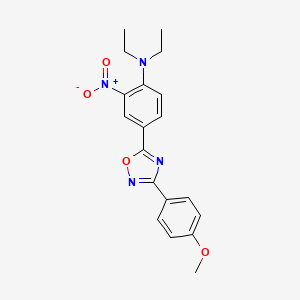
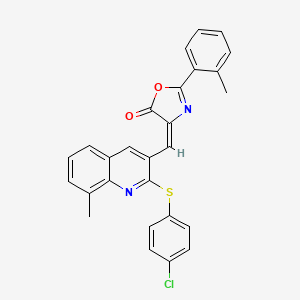
![1-([1,1'-biphenyl]-4-carbonyl)-N-methylpiperidine-4-carboxamide](/img/structure/B7699084.png)

